

An In-Depth Technical Guide to the Synthesis of Thiotraniliprole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotraniliprole is a novel insecticide belonging to the diamide class, which is characterized by its potent activity against a range of chewing and sucking insect pests. Its mode of action involves the disruption of calcium homeostasis in insect muscle cells by targeting ryanodine receptors. The synthesis of **Thiotraniliprole** is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final active ingredient. This technical guide provides a detailed overview of the synthesis pathway of **Thiotraniliprole**, including its critical intermediates, experimental protocols, and quantitative data.

Overall Synthesis Pathway

The synthesis of **Thiotraniliprole** can be conceptually divided into three main stages:

- Synthesis of Intermediate I: 2-amino-5-chloro-N,3-dimethylbenzamide
- Synthesis of Intermediate II: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
- Final Coupling Reaction: Amide bond formation between Intermediate I and Intermediate II to yield **Thiotraniliprole**.





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Caption: Overall synthetic pathway of **Thiotraniliprole**.

Synthesis of Intermediates Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

This intermediate is synthesized from 3-methyl-2-nitrobenzoic acid through a series of reactions including esterification, amidation, reduction, and chlorination.

Experimental Protocol:

A multi-step synthesis is commonly employed for this intermediate. One patented method involves the following sequence:

- Esterification of 3-methyl-2-nitrobenzoic acid: The starting material is reacted with methanol in the presence of an acid catalyst to yield methyl 3-methyl-2-nitrobenzoate.
- Amidation with methylamine: The resulting ester is then reacted with an aqueous solution of methylamine to form 3-methyl-2-nitrobenzamide. This reaction is typically carried out in a lower alcohol solvent at a temperature of 60-65°C.[1]
- Reduction of the nitro group: The nitro group of 3-methyl-2-nitrobenzamide is reduced to an amino group using a reducing agent such as iron powder in the presence of an acid (e.g.,



hydrochloric acid or acetic acid) in water. The reaction is generally heated to 70-75°C.[1] This step yields 2-amino-3-methylbenzamide.

• Chlorination: The final step is the chlorination of 2-amino-3-methylbenzamide using a chlorinating agent like sulfuryl chloride in an inert organic solvent. The reaction temperature is maintained at 55-60°C to produce 2-amino-5-chloro-N,3-dimethylbenzamide.[1]

Quantitative Data:

Step	Reactants	Reagents/S olvents	Temperatur e (°C)	Yield (%)	Purity (%)
Amidation	Methyl 3- methyl-2- nitrobenzoate , Methylamine	Lower alcohol	60-65	-	-
Reduction	3-Methyl-2- nitrobenzami de	Iron powder, Acid, Water	70-75	-	-
Chlorination	2-Amino-3- methylbenza mide	Sulfuryl chloride, Inert solvent	55-60	-	-
Overall	3-Methyl-2- nitrobenzoic acid	~75	>97		

Note: Detailed yields for each step are often not reported in a consolidated manner in publicly available documents; the overall yield is a more common metric.

Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This pyrazole derivative is a crucial component of many modern insecticides. Its synthesis is complex and involves the construction of the pyrazole ring followed by functional group







manipulations.

Experimental Protocol:

Several synthetic routes have been reported. A common pathway starts from 2,3-dichloropyridine:

- Hydrazinolysis of 2,3-dichloropyridine: 2,3-dichloropyridine is reacted with hydrazine hydrate, typically at reflux in a solvent like ethanol, to produce (3-chloropyridin-2-yl)hydrazine.
- Cyclocondensation with diethyl maleate: The hydrazine derivative is then condensed with diethyl maleate in the presence of a base such as sodium ethoxide to form a pyrazolidinone intermediate.
- Bromination and Dehydration: The pyrazolidinone is treated with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile. This step introduces the bromine atom and leads to the formation of a pyrazoline ring.
- Oxidation to the pyrazole: The pyrazoline intermediate is oxidized to the aromatic pyrazole using an oxidizing agent like potassium persulfate.
- Hydrolysis of the ester: The final step is the hydrolysis of the ethyl ester to the carboxylic
 acid. This is typically achieved by treating the ester with a base such as sodium hydroxide in
 a methanol-water mixture, followed by acidification. This hydrolysis step can achieve a high
 yield and purity.[2]

An alternative method involves the reaction of 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) followed by quenching with carbon dioxide.[3]

Quantitative Data:

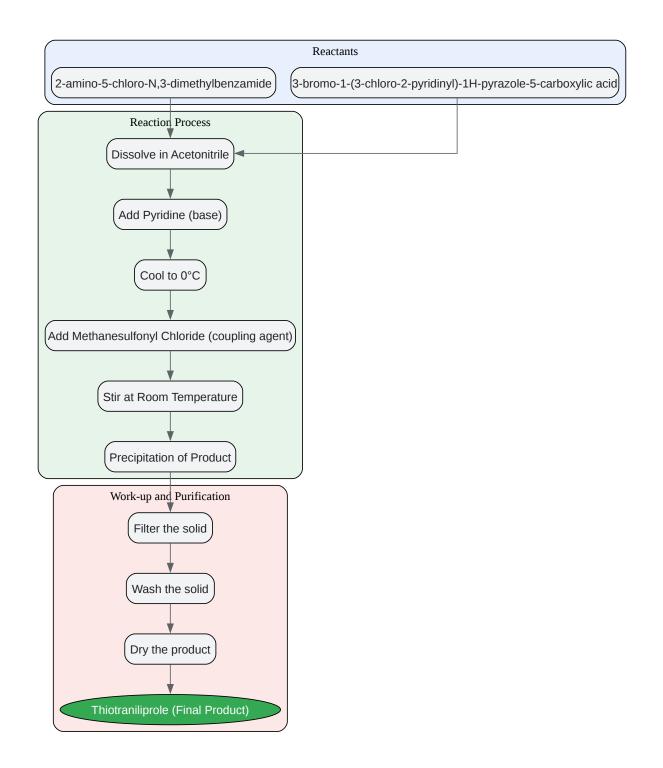


Step	Key Reactants	Key Reagents	Temperatur e (°C)	Yield (%)	Purity (%)
Hydrazinolysi s	2,3- Dichloropyridi ne	Hydrazine hydrate	Reflux	-	-
Hydrolysis	Ethyl 3- bromo-1-(3- chloropyridin- 2-yl)-1H- pyrazole-5- carboxylate	NaOH, Methanol/Wat er	Room Temp	94	99.69
Carboxylation	2-(3-bromo- 1H-pyrazol-1- yl)-3- chloropyridin e	LDA, CO2	-78	59	-
Overall	2,3- Dichloropyridi ne	~41-47	>98		

Final Coupling: Synthesis of Thiotraniliprole

The final step in the synthesis is the formation of an amide bond between the two previously synthesized intermediates. This is a standard amide coupling reaction.





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